molecular formula C22H28N2O3 B243106 N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide

N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide

Cat. No. B243106
M. Wt: 368.5 g/mol
InChI Key: DOAUKELUZNSJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide, also known as DBOM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. DBOM has a unique structure, which makes it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide has been found to induce apoptosis in cancer cells by activating the caspase cascade and promoting DNA fragmentation. It has also been shown to inhibit cell proliferation by arresting the cell cycle at the G1 phase. N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide has been found to modulate immune responses by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It is also relatively easy to synthesize, and its synthesis can be scaled up for industrial applications. However, N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide has some limitations, including its toxicity and potential side effects. It is important to use appropriate safety measures when handling N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide, and further research is needed to determine its long-term effects on human health.

Future Directions

There are several future directions for the research and development of N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide. One potential direction is to explore its applications in drug delivery and nanotechnology. N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide has been shown to self-assemble into nanofibers, which could be used for the targeted delivery of drugs and other therapeutic agents. Another potential direction is to investigate the structure-activity relationship of N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide and its derivatives. By modifying the structure of N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide, it may be possible to improve its potency and selectivity for specific targets. Finally, further studies are needed to determine the safety and efficacy of N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide in vivo, and to explore its potential applications in various disease models.

Synthesis Methods

The synthesis of N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide involves the reaction of 2-hydroxybenzohydrazide with 3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methanol in the presence of a catalyst. The reaction takes place under mild conditions and produces N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide in high yields. The synthesis of N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide has been optimized, and various modifications have been made to improve the efficiency and scalability of the process.

Scientific Research Applications

N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and antiviral properties. N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to be effective against antibiotic-resistant bacteria and viruses, such as HIV and hepatitis C.

properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

N//'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide

InChI

InChI=1S/C22H28N2O3/c1-21(2,3)16-11-14(12-17(19(16)26)22(4,5)6)13-23-24-20(27)15-9-7-8-10-18(15)25/h7-13,23,25H,1-6H3,(H,24,27)

InChI Key

DOAUKELUZNSJRQ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CNNC(=O)C2=CC=CC=C2O)C=C(C1=O)C(C)(C)C

SMILES

CC(C)(C)C1=CC(=CNNC(=O)C2=CC=CC=C2O)C=C(C1=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CNNC(=O)C2=CC=CC=C2O)C=C(C1=O)C(C)(C)C

Origin of Product

United States

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